An In-Depth Technical Guide to the Chemical and Physical Properties of 4-Hydroxypropranolol
An In-Depth Technical Guide to the Chemical and Physical Properties of 4-Hydroxypropranolol
Introduction
4-Hydroxypropranolol is the principal and pharmacologically active human metabolite of propranolol, a widely prescribed non-selective beta-adrenergic antagonist used in the management of cardiovascular diseases, anxiety, and migraine.[1][2][3] The clinical efficacy and overall pharmacological profile of propranolol are significantly influenced by its extensive first-pass metabolism, with the formation of 4-Hydroxypropranolol via aromatic ring oxidation being a primary pathway catalyzed predominantly by the cytochrome P450 enzyme CYP2D6.[2][4] This metabolite is not merely a breakdown product; it exhibits beta-blocking activity comparable in potency to its parent compound, alongside other distinct properties such as intrinsic sympathomimetic and membrane-stabilizing activities.[1][5]
Consequently, a thorough understanding of the chemical and physical properties of 4-Hydroxypropranolol is paramount for researchers, clinicians, and drug development professionals. Its characteristics dictate its absorption, distribution, further metabolism, and excretion (ADME), and present unique challenges and considerations for bioanalytical method development. This guide provides a comprehensive technical overview of its core properties, supported by established analytical protocols and field-proven insights.
Section 1: Chemical Identity and Structure
A precise understanding of the molecule's structure is the foundation for interpreting its behavior.
1.1 Nomenclature and Identifiers
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IUPAC Name : 4-{2-hydroxy-3-[(propan-2-yl)amino]propoxy}naphthalen-1-ol.
-
Synonyms : 4'-Hydroxypropranolol, 1-(4-Hydroxynaphth-1-yloxy)-3-isopropylamino-2-propanol.[6]
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CAS Number :
-
Chemical Formula : C₁₆H₂₁NO₃.
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Chirality : Like its parent compound, 4-Hydroxypropranolol possesses a single stereocenter at the C2 position of the propanolamine side chain, existing as (R)- and (S)-enantiomers.[7][8] This is a critical feature, as enantiomers can exhibit different pharmacological effects, necessitating chiral separation techniques for detailed pharmacokinetic studies.[9]
1.2 Molecular Weight
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Average Molecular Weight : 275.34 g/mol .[6]
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Monoisotopic Molecular Weight : 275.152143543 Da.
Section 2: Physicochemical Properties
The physicochemical properties of 4-Hydroxypropranolol govern its interaction with biological systems and are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₆H₂₁NO₃ | |
| Average Molecular Weight | 275.34 g/mol | [6] |
| Physical State | Crystalline solid (as hydrochloride salt) | [4] |
| pKa (Strongest Acidic) | 9.3 (Phenolic OH, Predicted) | |
| pKa (Strongest Basic) | 9.91 (Secondary Amine, Predicted) | |
| Water Solubility | 0.12 g/L (Predicted) | |
| logP | 1.57 - 1.63 (Predicted) | |
| Polar Surface Area | 61.72 Ų | |
| Hydrogen Bond Donors | 3 | |
| Hydrogen Bond Acceptors | 4 |
2.1 Acidity, Basicity, and Solubility
4-Hydroxypropranolol is an amphoteric molecule, possessing both a weakly acidic phenolic hydroxyl group (pKa ≈ 9.3) and a basic secondary amine group (pKa ≈ 9.91). This dual nature is central to designing extraction protocols. For instance, liquid-liquid extraction (LLE) is typically performed at a basic pH (e.g., pH 9.6) to deprotonate the amine, ensuring the molecule is in its neutral, more organic-soluble form.[10][11]
The compound's predicted water solubility is low. For analytical and formulation purposes, it is often prepared as a hydrochloride salt, which exhibits significantly enhanced aqueous solubility. The hydrochloride salt of the racemic mixture is soluble in various organic solvents, including DMSO (30 mg/mL), Ethanol (30 mg/mL), and DMF (50 mg/mL), but has limited solubility in a DMF:PBS (pH 7.2) mixture (0.5 mg/mL).[4]
Section 3: Spectroscopic Profile
Spectroscopic data provides the unique fingerprint required for the identification and quantification of 4-Hydroxypropranolol.
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Ultraviolet-Visible (UV-Vis) Spectroscopy : The naphthalene ring system is the primary chromophore. The hydrochloride salt exhibits absorption maxima (λmax) at 208, 243, and 319 nm.[4] This property is leveraged in HPLC-UV detection methods, although fluorescence detection offers superior sensitivity.[12]
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Nuclear Magnetic Resonance (NMR) Spectroscopy : While detailed published spectra are sparse, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons on the naphthalene ring, the aliphatic protons of the propanolamine side chain, and the isopropyl group, analogous to propranolol. The presence of the additional hydroxyl group on the naphthalene ring will alter the chemical shifts and splitting patterns of the aromatic protons compared to the parent drug.
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Mass Spectrometry (MS) : Mass spectrometry, particularly tandem MS (MS/MS), is the cornerstone of modern bioanalysis for this metabolite.[13] In positive electrospray ionization (ESI+) mode, the molecule readily forms a protonated molecular ion [M+H]⁺ at m/z 276. Collision-induced dissociation (CID) produces characteristic fragment ions essential for selective reaction monitoring (SRM) or multiple reaction monitoring (MRM) quantification.[14][15]
Section 4: Pharmacological and Metabolic Context
Understanding the formation and activity of 4-Hydroxypropranolol is crucial for interpreting its role in the overall therapeutic effect of propranolol.
4.1 Metabolic Formation and Elimination
Propranolol undergoes extensive Phase I metabolism, primarily through three pathways: ring oxidation, side-chain oxidation, and direct glucuronidation.[2] Ring oxidation to form 4-Hydroxypropranolol is catalyzed mainly by CYP2D6.[2][4] This metabolite then undergoes secondary Phase II metabolism, primarily through glucuronidation and sulfation, to form more water-soluble conjugates that are readily excreted in the urine.[2][16] The enzymes UGT1A7, UGT1A8, UGT1A9, and UGT2A1 have been identified as being active in the glucuronidation of 4-Hydroxypropranolol.[17]
4.2 Pharmacological Activity
4-Hydroxypropranolol is a potent beta-adrenoceptor antagonist, with a potency similar to that of propranolol itself.[1] It is non-cardioselective, meaning it blocks both β1- and β2-adrenergic receptors.[1][5] In addition to its beta-blocking effects, it also demonstrates:
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Intrinsic Sympathomimetic Activity (ISA) : The ability to weakly stimulate beta-receptors, which was observed as an increased heart rate in catecholamine-depleted rats.[1]
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Membrane Stabilizing Activity : A quinidine-like effect on cardiac action potentials, which occurs at higher concentrations.[1]
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Antioxidant Properties : It can reduce superoxide-induced lipid peroxidation.[4]
Section 5: Analytical Methodologies and Protocols
The quantification of 4-Hydroxypropranolol in biological matrices, typically plasma, is essential for pharmacokinetic studies. Due to its polarity and low concentrations, robust analytical methods are required.
5.1 Rationale for Method Selection
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LC-MS/MS is the preferred method due to its superior sensitivity, selectivity, and high-throughput capabilities, making it ideal for detecting the low nanogram-per-milliliter concentrations found in plasma.[9][13]
-
GC-MS is a reliable alternative but is more labor-intensive. The high polarity and low volatility of 4-Hydroxypropranolol necessitate a chemical derivatization step to make it suitable for gas chromatography.[10][11] This typically involves reacting the hydroxyl and secondary amine groups with an agent like trifluoroacetic anhydride (TFAA) to create a more volatile and thermally stable derivative.[10]
5.2 Protocol: Quantification in Human Plasma via LC-MS/MS
This protocol is a representative method based on common practices for high-sensitivity analysis.[13]
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Sample Preparation (Protein Precipitation) :
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Aliquot 100 µL of human plasma into a microcentrifuge tube.
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Add the internal standard (e.g., bisoprolol or a stable isotope-labeled version like 4-Hydroxypropranolol-d7).[9][13]
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Add 300 µL of ice-cold acetonitrile to precipitate plasma proteins.
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Vortex the mixture for 1 minute.
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Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated protein.
-
Carefully transfer the supernatant to a clean tube or HPLC vial for analysis.
-
-
Chromatographic Conditions :
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Column : C18 reversed-phase column (e.g., Hypersil GOLD C18).[13]
-
Mobile Phase A : 0.1% Formic acid in water.
-
Mobile Phase B : Acetonitrile.
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Flow Rate : 0.3 mL/min.[13]
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Gradient : A typical gradient would start with a high percentage of Mobile Phase A, ramping up to a high percentage of Mobile Phase B to elute the analyte, followed by re-equilibration.
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Injection Volume : 5-10 µL.
-
-
Mass Spectrometric Conditions :
-
Ionization Mode : Positive Electrospray Ionization (ESI+).
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Detection : Multiple Reaction Monitoring (MRM).
-
MRM Transition (example) : Monitor the transition from the precursor ion (m/z 276.2) to a specific product ion (e.g., m/z 116.1).[14]
-
5.3 Protocol: Quantification in Human Plasma via GC-MS
This protocol includes the critical derivatization step required for GC analysis.[10][11]
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Sample Preparation (Liquid-Liquid Extraction) :
-
To 1.0 mL of plasma, add an internal standard (e.g., oxprenolol).[11]
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Add a small amount of sodium bisulfite to prevent oxidation of the phenolic hydroxyl group.[10][11]
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Adjust the sample to pH 9.6 using a suitable buffer.
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Add 5 mL of ethyl acetate, vortex vigorously for 2 minutes, and centrifuge to separate the layers.
-
Transfer the upper organic layer (ethyl acetate) to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
-
Derivatization :
-
To the dry residue, add 50 µL of ethyl acetate and 50 µL of trifluoroacetic anhydride (TFAA).
-
Cap the tube and heat at 60°C for 20 minutes.
-
Evaporate the excess reagent and solvent to dryness under nitrogen.
-
Reconstitute the final residue in 50 µL of ethyl acetate for injection.[10]
-
-
GC-MS Conditions :
-
Column : A non-polar or medium-polarity capillary column (e.g., HP-5ms).
-
Carrier Gas : Helium.
-
Temperature Program : An oven program that ramps from a low initial temperature (e.g., 150°C) to a high final temperature (e.g., 280°C) to elute the derivatized analyte.
-
Ionization Mode : Electron Ionization (EI).
-
Detection : Selected Ion Monitoring (SIM) of characteristic ions of the derivatized analyte and internal standard.
-
Conclusion
4-Hydroxypropranolol is a molecule of significant pharmacological and analytical interest. Its chemical structure, defined by a naphthalene core, a chiral propanolamine side chain, and a phenolic hydroxyl group, gives rise to a distinct set of physicochemical properties. These characteristics, including its amphoteric nature, moderate lipophilicity, and specific spectroscopic signature, are foundational to understanding its biological activity and developing the robust analytical methods required for its study. As a major active metabolite, a comprehensive grasp of 4-Hydroxypropranolol's properties is indispensable for any research program involving its parent drug, propranolol.
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